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molecular formula C13H15BrN2S B8277303 6-Bromo-2-(piperidin-4-ylmethyl)benzo[d]thiazole

6-Bromo-2-(piperidin-4-ylmethyl)benzo[d]thiazole

Cat. No. B8277303
M. Wt: 311.24 g/mol
InChI Key: SDLXBKJNEWFDHZ-UHFFFAOYSA-N
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Patent
US08940716B2

Procedure details

2-Amino-5-bromobenzenethiol (326 mg, 1.597 mmol), 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid (480 mg, 1.973 mmol), PPA (115% as H3PO4) (1637 mg, 6.82 mmol), and sulfolane (3.9 mL) were placed in a microwave vial and heated carefully with vial open to air at 80° C. for 10 min. The vial was then sealed and heated in microwave at 140° C. for 20 min. The mixture was diluted with MeOH, and purified via preparative HPLC (PHENOMENEX® Axia 5u C18 30×100 mm, Flow rate: 40 mL, Solvent A: 90% H2O and 10% MeOH with 0.1% TFA, Solvent B: 90% MeOH and 10% H2O with 0.1% TFA. 20% to 100% B in 10 min gradient, stop at 12 min, the product RT=6.86 min) to afford Compound 41A as an orange solid (380 mg, 76% yield). 1H NMR (400 MHz, methanol-d3) δ 8.16 (d, J=1.9 Hz, 1H), 7.82 (d, J=8.7 Hz, 1H), 7.63 (dd, J=8.7, 1.8 Hz, 1H), 3.40 (d, J=12.8 Hz, 2H), 3.14 (d, J=7.1 Hz, 2H), 3.01 (t, J=12.2 Hz, 2H), 2.27 (tdt, J=11.2, 7.3, 3.5 Hz, 1H), 2.02 (d, J=12.6 Hz, 2H), 1.56 (td, J=14.9, 3.7 Hz, 2H). LCMS (m/z)=311 (M+H)+.
Quantity
326 mg
Type
reactant
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.9 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
76%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[SH:9].C(OC([N:17]1[CH2:22][CH2:21][CH:20]([CH2:23][C:24](O)=O)[CH2:19][CH2:18]1)=O)(C)(C)C.OP(O)(O)=O.S1(CCCC1)(=O)=O>CO>[Br:8][C:5]1[CH:6]=[CH:7][C:2]2[N:1]=[C:24]([CH2:23][CH:20]3[CH2:21][CH2:22][NH:17][CH2:18][CH2:19]3)[S:9][C:3]=2[CH:4]=1

Inputs

Step One
Name
Quantity
326 mg
Type
reactant
Smiles
NC1=C(C=C(C=C1)Br)S
Step Two
Name
Quantity
480 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)O
Step Four
Name
Quantity
3.9 mL
Type
reactant
Smiles
S1(=O)(=O)CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was then sealed
TEMPERATURE
Type
TEMPERATURE
Details
heated in microwave at 140° C. for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
purified via preparative HPLC (PHENOMENEX® Axia 5u C18 30×100 mm, Flow rate: 40 mL, Solvent A
WAIT
Type
WAIT
Details
stop at 12 min
Duration
12 min

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC2=C(N=C(S2)CC2CCNCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 380 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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